molecular formula C5H6ClCrNO3 B1142020 Pyridine; trioxochromium; hydrochloride CAS No. 26299-14-9

Pyridine; trioxochromium; hydrochloride

Cat. No. B1142020
CAS RN: 26299-14-9
M. Wt: 215.56
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex molecules like “(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid” often involves multi-step organic reactions, starting from simple precursors to achieve the desired stereochemistry and functional groups. The pyrrolidine ring, a common feature in many biologically active compounds, can be synthesized using strategies that include ring-closure reactions, asymmetric synthesis for the specific stereoisomers, and functional group transformations to introduce the nitrophenyl and tert-butoxycarbonyl groups (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their reactivity and properties. For instance, the stereochemistry of “(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid” affects its interaction with biological targets. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are instrumental in determining and analyzing the molecular structures, providing insights into the compounds’ three-dimensional configurations and the electronic distribution within the molecules.

Chemical Reactions and Properties

The chemical reactions involving these compounds can include substitutions, additions, eliminations, and rearrangements, influenced by the presence of functional groups such as nitro, carboxylic acid, and esters. The reactivity of the pyrrolidine ring, for example, is moderated by its nitrogen atom and the adjacent substituents, which can participate in nucleophilic and electrophilic reactions (Arseniyadis et al., 1984).

Scientific Research Applications

Pyridine Derivatives in Medicinal and Non-medicinal Applications

Pyridine derivatives are known for their extensive applications in medicinal chemistry due to their biological activities, including antiviral, antibacterial, and anticancer properties. These compounds are involved in clinical uses and are increasingly important for modern medicinal applications. Pyridine-based complexes, particularly those involving metals like chromium, can enhance these biological activities, suggesting potential applications in drug design and discovery (Altaf et al., 2015).

Influence of Metals on Biological Ligands

The interaction of metals with biologically important molecules, such as pyridine carboxylic acids, significantly impacts the electronic systems of these ligands. Such interactions are crucial for understanding the nature of the compounds' interactions with biological targets, which is fundamental for drug development and for predicting molecules' reactivity and stability in biological systems (Lewandowski et al., 2005).

Applications in Material Science

Pyridine derivatives, particularly when modified with metals like chromium, have applications in material science, including the development of ionic liquid-modified materials for solid-phase extraction and separation. These modifications can enhance the materials' properties for applications in chromatography and electrochemistry, indicating the potential use of "Pyridine; trioxochromium; hydrochloride" in material science and analytical chemistry (Vidal et al., 2012).

Catalysis and Environmental Applications

Compounds involving pyridine derivatives and chromium complexes are explored for their catalytic properties, particularly in reactions related to environmental protection and clean energy production. The catalytic chemistry of pyrochlore compounds, for example, indicates the potential of pyridine and chromium-based materials in catalysis for green energy production and air pollution control (Xu et al., 2020).

Safety And Hazards

Pyridine is classified as a low to moderate hazard. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation .

Future Directions

The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

pyridine;trioxochromium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDYSKVKXMUPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.O=[Cr](=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClCrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine; trioxochromium; hydrochloride

CAS RN

26299-14-9
Record name Pyridinium chlorochromate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26299-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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